4,5-Methylenedithio-1,3-dithiole-2-thione
Description
Significance in Organic Chemistry and Materials Science
The importance of 4,5-Methylenedithio-1,3-dithiole-2-thione lies in its dual role as a versatile building block in organic synthesis and a key component in materials science. chemimpex.comchemimpex.com In organic chemistry, it is a valued intermediate for creating complex molecules due to its reactive dithiole framework. chemimpex.comchemimpex.com This reactivity is harnessed to construct the backbones of novel organic materials. chemimpex.com
In the realm of materials science, MDT is primarily recognized as a precursor to tetrathiafulvalene (B1198394) (TTF) derivatives. researchgate.net These derivatives are integral to the development of organic conductors and semiconductors, which are essential for creating flexible electronics and other advanced materials. chemimpex.comchemimpex.com The electronic properties of materials derived from MDT can be fine-tuned, making it a valuable component in research focused on organic solar cells and conductive polymers. chemimpex.com Its unique structure contributes to the electrical conductivity and thermal stability of the resulting materials. chemimpex.com
Historical Context of Dithiole Systems and Tetrathiafulvalene Precursors
The study of dithiole systems is deeply connected to the rise of molecular electronics and the discovery of organic metals. The parent compound, tetrathiafulvalene (TTF), an organosulfur compound, was first reported to be a semiconductor in 1972. wikipedia.org A subsequent breakthrough was the discovery that its charge-transfer salt, [TTF][TCNQ], exhibited high electrical conductivity, which spurred immense interest in TTF and its analogues. wikipedia.org
This intense research focus led to the development of numerous synthetic routes for TTF derivatives. wikipedia.org A common and effective strategy involves the coupling of 1,3-dithiole-2-thione (B1293655) or 1,3-dithiole-2-one building blocks. wikipedia.org The compound this compound belongs to this class of essential precursors. The synthesis of these precursors, such as the related 1,3-dithiole-2-thione-4,5-dithiolate (DMIT), has been a subject of extensive study to create a variety of TTF-based materials with diverse electronic properties. researchgate.net The development of safe and efficient protocols for producing these key synthetic blocks has been critical for advancing the field. d-nb.info
Structural Basis for Advanced Material Applications
The utility of this compound in advanced materials stems directly from its molecular structure. chemimpex.com The molecule features a planar, sulfur-rich 1,3-dithiole-2-thione core fused with a methylenedithio group. This framework is fundamental to its function.
The high sulfur content and planarity of the dithiole system are critical features. wikipedia.org Planarity allows for effective π-π stacking in the solid state when molecules arrange themselves in columns. This stacking is a prerequisite for charge transport, enabling electrical conductivity in materials derived from MDT. wikipedia.org Furthermore, the sulfur atoms, with their available lone pairs of electrons, enhance intermolecular interactions and facilitate the formation of the charge-transfer salts that are often responsible for high conductivity. wikipedia.org The ability of the resulting TTF derivatives to be oxidized at mild potentials to form stable radical cations is a key property that underpins their use in molecular electronics. wikipedia.org The methylenedithio group also plays a role in influencing the crystal packing and modifying the electronic properties of the final material. researchgate.net
Compound Data
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₄H₂S₅ |
| Molecular Weight | 210.36 g/mol chemimpex.com |
| CAS Number | 70800-59-8 chemimpex.comsigmaaldrich.com |
| Appearance | Light yellow to brown crystalline powder chemimpex.com |
| Melting Point | 158 - 162 °C chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1,3]dithiolo[4,5-d][1,3]dithiole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2S5/c5-4-8-2-3(9-4)7-1-6-2/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKGILAHEQYFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1SC2=C(S1)SC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80413053 | |
| Record name | [1,3]dithiolo[4,5-d][1,3]dithiole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80413053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70800-59-8 | |
| Record name | [1,3]dithiolo[4,5-d][1,3]dithiole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80413053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,5 Methylenedithio 1,3 Dithiole 2 Thione and Its Derivatives
Established Synthetic Routes to the Core Compound
The creation of the 4,5-Methylenedithio-1,3-dithiole-2-thione core structure relies on well-established principles of organosulfur chemistry, primarily involving the reaction of activated carbon disulfide with appropriate precursors.
A fundamental and widely utilized route to the 1,3-dithiole-2-thione (B1293655) framework begins with carbon disulfide (CS₂). wikipedia.org The reduction of carbon disulfide, typically with an alkali metal such as sodium in an aprotic solvent, generates the key intermediate, the 1,3-dithiole-2-thione-4,5-dithiolate (dmit) dianion. wikipedia.orgd-nb.info Specifically, the reaction of four equivalents of sodium with four equivalents of carbon disulfide yields sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit) and a sodium trithiocarbonate (B1256668) byproduct. wikipedia.org
This dmit dianion is a versatile nucleophile. To form the target compound, this compound, the dmit precursor is alkylated with an appropriate one-carbon electrophile, such as dibromomethane (B42720) or diiodomethane. This reaction installs the methylene (B1212753) bridge across the 4- and 5-position sulfur atoms, completing the heterocyclic system.
A common variation involves the in-situ formation of a metal chelate complex of the dmit ligand. orgsyn.orgresearchgate.net For instance, after the initial reduction of carbon disulfide with sodium, the resulting solution can be treated with a salt like zinc chloride (ZnCl₂) in the presence of a tetraalkylammonium salt to precipitate a stable complex, such as tetraethylammonium (B1195904) bis(1,3-dithiole-2-thione-4,5-dithiol) zincate. orgsyn.org This zincate complex serves as a convenient and storable source of the dmit unit, which can then be alkylated in a subsequent step to yield the desired product. orgsyn.org This approach provides an accessible and inexpensive pathway to the 4,5-disubstituted-1,3-dithiole-2-thione system. orgsyn.org
Table 1: Key Reactions in the Synthesis of the Dmit Core
| Reactants | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Carbon Disulfide, Sodium | Aprotic Solvent (e.g., DMF) | Sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na₂dmit) | wikipedia.orgd-nb.info |
| Na₂dmit, Dibromomethane | Solvent (e.g., THF, DMF) | This compound | orgsyn.orgresearchgate.net |
Synthesis of Functionalized Derivatives and Analogs
Functionalization of the this compound scaffold is critical for tuning its electronic properties, solubility, and solid-state packing, which are essential for materials science applications.
The synthesis of alkylated and arylated derivatives follows from the same general principles used to create the core methylenedithio compound. By starting with the dmit dianion (or its metal chelate) and reacting it with various dihaloalkanes or activated dihaloarenes, a wide range of derivatives can be accessed. orgsyn.orgresearchgate.net A prominent example is the synthesis of 4,5-ethylenedithio-1,3-dithiole-2-thione (B1362622), a key precursor to the well-known organic superconductor BEDT-TTF. orgsyn.org This is achieved by alkylating the dmit-zincate complex with 1,2-dibromoethane. orgsyn.org The methodology is robust and allows for the introduction of diverse bridging groups, thereby modifying the steric and electronic profile of the resulting molecule.
Table 2: Synthesis of Alkylated Derivatives from Dmit Precursors
| Dmit Precursor | Alkylating Agent | Product | Reference |
|---|---|---|---|
| Dmit-zincate complex | 1,2-Dibromoethane | 4,5-Ethylenedithio-1,3-dithiole-2-thione | orgsyn.org |
Replacing one or more sulfur atoms with selenium, a heavier chalcogen, is a common strategy to enhance intermolecular interactions and modify the electronic band structure of molecular materials. The synthesis of selenated and mixed chalcogen analogs of 1,3-dithiole-2-thione has been successfully explored. researchgate.net For example, 1,3-thiaselenole-2-thiones can be prepared, which incorporate both sulfur and selenium within the five-membered ring. researchgate.net
The synthesis of these analogs often requires specialized reagents. The construction of 1,3-selenazole (B15495438) rings, for instance, can involve the cyclocondensation of primary selenoamides with α-haloketones or other suitable electrophiles. nih.gov While the specific routes to selenium-containing dithioles may vary, they generally involve the use of selenium-based building blocks in place of their sulfur counterparts in classical synthetic schemes.
The 1,3-dithiole-2-thione unit serves as an excellent building block for the construction of larger, more complex molecular systems. The synthesis of macrocyclic and oligomeric structures incorporating the dmit framework has been an area of active research. researchgate.net These larger architectures are created by linking multiple dmit units together, either directly or through various spacer groups.
The dmit dianion can be reacted with electrophiles bearing multiple reaction sites to build up these extended systems. The resulting macrocycles and oligomers can host guest molecules or exhibit unique solid-state properties. Furthermore, the conversion of these dithiole-2-thione-containing oligomers into extended, conjugated systems like polymeric vinylogous TTF analogues is of significant interest for developing new materials with high refractive indices or other desirable optical and electronic properties. d-nb.info
Chemical Reactivity and Transformation Pathways of 4,5 Methylenedithio 1,3 Dithiole 2 Thione
Electron-Donating Characteristics and Redox Behavior
The 1,3-dithiole-2-thione (B1293655) core is inherently electron-rich, a property that allows this class of compounds to act as potent electron donors. chemimpex.com This characteristic is fundamental to their use in materials science, especially in the creation of organic conductors and molecular switches. The redox behavior of these molecules is typically studied using cyclic voltammetry, which reveals the potentials at which they undergo oxidation. researchgate.net
Derivatives of 1,3-dithiole-2-thione are precursors to tetrathiafulvalenes (TTFs), a class of organic molecules renowned for their ability to undergo reversible oxidation and form stable radical cations and dications. beilstein-journals.orgnih.gov The electrochemical properties, such as oxidation potential, can be tuned by modifying the substituents on the 1,3-dithiole ring. researchgate.net
Table 1: Electrochemical Properties of a Related TTF Derivative This table presents data for a sample Tetrathiafulvalene (B1198394) (TTF) derivative to illustrate the characteristic redox behavior of this compound class, which is synthesized from precursors like 4,5-Methylenedithio-1,3-dithiole-2-thione.
| Redox Process | Potential (V vs. Ag/AgCl) | Characteristics |
|---|---|---|
| First Oxidation (D -> D•+) | +0.26 | Reversible, one-electron |
| Second Oxidation (D•+ -> D2+) | Higher Potential | Reversible, one-electron |
Data derived from studies on TTF-containing complexes. acs.org
A defining feature of TTF and its precursors is the ability to undergo oxidation to form a stable radical cation. beilstein-journals.orgnih.gov The first oxidation step converts one of the pro-aromatic 1,3-dithiole rings into an aromatic 6π-electron dithiolium system. beilstein-journals.org This process results in a planarization of the oxidized portion of the molecule. beilstein-journals.orgnih.gov
The stability of the resulting radical cation is a critical factor for its applications. beilstein-journals.org These stable radical cations can be generated chemically, for instance by using oxidizing agents like antimony(V) pentachloride, to yield deeply colored salts that can be isolated and studied. rsc.org The formation of these species can be monitored using techniques such as UV-vis and EPR spectroscopy. rsc.orgnih.gov
Following the formation of the radical cation, a second oxidation can occur at a higher potential to form a dication. nih.gov In this state, both 1,3-dithiole rings achieve aromatic character, becoming two distinct 1,3-dithiolium cations connected by a single bond. beilstein-journals.orgnih.gov The ability to undergo sequential, reversible, multi-electron oxidation is a hallmark of TTF-type systems and is crucial for their function as molecular switches in mechanically interlocked molecules. beilstein-journals.orgnih.gov In some complex, fused systems containing multiple dithiole units, simultaneous multi-electron transfers have been observed, where several units are oxidized at once. rsc.org
Cycloaddition Reactions and Heterocycle Formation
The 1,3-dithiole-2-thione structure can participate in cycloaddition reactions, a versatile method for constructing more complex heterocyclic systems. ijrpc.com These reactions leverage the π-system of the dithiole ring and the reactive thione group to build five- and six-membered rings, including spirocyclic structures.
1,3-dipolar cycloadditions are powerful reactions for synthesizing five-membered heterocycles. wikipedia.orgorganic-chemistry.org In this type of reaction, a 1,3-dipole reacts with a "dipolarophile," which is often an alkyne or an alkene. ijrpc.comwikipedia.org The reaction of 1,2-dithiole-3-thiones, an isomeric relative of the title compound, with activated alkynes is a well-studied example that leads to the formation of 1,3-dithiole derivatives. researchgate.netmdpi.comresearchgate.net This transformation proceeds via a [3+2] cycloaddition mechanism. frontiersin.org The regioselectivity of these additions is influenced by both steric and electronic factors of the reactants. organic-chemistry.org Such reactions are a key strategy for expanding the core heterocyclic structure to create novel compounds. ijrpc.com
Spirocycles, which contain two rings connected by a single common atom, can be synthesized from dithiolethione precursors. One established pathway involves the sequential reaction of dithiolethiones with two molecules of an alkyne. ijrpc.com The first cycloaddition forms a 1,3-dithiole, and a subsequent reaction with a second alkyne molecule can lead to the formation of a spiro-1,3-dithiolothiopyran. ijrpc.com The formation of spiro-compounds can also be achieved through other cycloaddition pathways, such as the intramolecular Heck reaction or Diels-Alder reactions, depending on the substrate. nih.govrsc.org The synthesis of spirocycles is of significant interest in medicinal chemistry and materials science for creating rigid, three-dimensional molecular architectures. beilstein-journals.orgmdpi.com
Nucleophilic and Electrophilic Reactivity
The chemical reactivity of this compound is dually characterized by nucleophilic and electrophilic sites. The exocyclic sulfur atom of the thione group (C=S) is nucleophilic, while the carbon atom of the thione is electrophilic.
The nucleophilic character is evident in reactions like alkylation. For example, the related 1,3-dithiole-2-thione-4,5-dithiolate (dmit) dianion readily undergoes S-alkylation. researchgate.net Conversely, the electrophilic carbon can be attacked by nucleophiles. The thione group can be converted to its corresponding oxo-analogue (a ketone) through reactions with mercuric acetate. This transformation is a common step in the synthesis of TTF derivatives from dithiolethione precursors.
Furthermore, the dithiolate anions derived from this compound are powerful nucleophiles used in the synthesis of metal-dithiolene complexes, which have applications in materials science. nih.govd-nb.info The deprotonation of related 1,3-dithianes with strong bases like butyllithium (B86547) generates a nucleophilic carbon that can react with a variety of electrophiles, demonstrating another facet of the reactivity of these sulfur heterocycles. organic-chemistry.org
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Tetrathiafulvalene (TTF) |
| 1,3-dithiole-2-thione-4,5-dithiolate (dmit) |
| Antimony(V) pentachloride |
| 1,2-dithiole-3-thione |
| Spiro-1,3-dithiolothiopyran |
| Mercuric acetate |
| Butyllithium |
Ring Transformations and Rearrangements
The 1,3-dithiole-2-thione framework is known to undergo several types of ring transformations and rearrangements, often initiated by heat, light, or reaction with other reagents. While specific studies on this compound are not extensively documented, the reactivity of analogous 1,2-dithiole-3-thiones and 1,3-dithioles provides insight into its potential transformation pathways.
One common reaction for similar dithiolethiones is the [2+3] cycloaddition with activated acetylenes. cdnsciencepub.comcdnsciencepub.com This type of reaction typically involves the 1,3-dipolar system of the dithiolethione reacting with a dipolarophile, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), to form a spirocyclic intermediate. This intermediate can then undergo further rearrangements. For instance, the reaction of 5-unsubstituted 1,2-dithiole-3-thiones with activated acetylenes can yield 2-thioformylmethylene-1,3-dithioles. cdnsciencepub.com In some cases, these products can further react to form thiopyranspiro-1,3-dithioles or dimerize to produce bis-1,3-dithiolylidene-2-butenes after losing a sulfur atom. cdnsciencepub.com
The 1,3-dithiole ring system can also be involved in ring-opening reactions under specific conditions. For the related 1,3-dithiolanes, ring cleavage can be achieved using various reagents, including copper(II) chloride, thionyl chloride, or N-bromosuccinimide, to regenerate a carbonyl group. chemicalbook.com While this compound is more complex, similar principles of ring-opening might be applicable under specific reductive or oxidative conditions.
Furthermore, heating solutions of the related sodium 1,3-dithiole-2-thione-4,5-dithiolate (Na2dmit) can lead to an isomeric 1,2-dithioledithiolate, indicating that rearrangements within the dithiole ring system are possible. wikipedia.org This suggests that this compound could potentially undergo thermally induced rearrangements, although the stability of the methylenedithio bridge would play a significant role.
Below is a table summarizing potential ring transformations based on the reactivity of analogous compounds.
| Reaction Type | Reagents/Conditions | Potential Products |
| Cycloaddition | Activated acetylenes (e.g., DMAD) | Spiro-1,3-dithiolothiopyrans, 2-thioformylmethylene-1,3-dithioles |
| Ring Opening | Reductive or oxidative reagents | Dithiolene derivatives, potential for carbonyl regeneration |
| Rearrangement | Heat | Isomeric dithiole structures |
It is important to note that these are potential reaction pathways, and further experimental studies on this compound are needed for confirmation.
Complexation Chemistry with Metal Centers
A significant aspect of the chemistry of this compound is its role as a precursor to ligands for metal complexes. The direct complexation of the intact molecule is not the primary route. Instead, the molecule typically undergoes a transformation, usually involving the deprotection of the thiolate groups, to form the 4,5-dimercapto-1,3-dithiole-2-thione (dmit) ligand in its dianionic form (dmit²⁻). This dmit ligand is a prominent building block in the synthesis of coordination complexes, particularly those with interesting electronic and magnetic properties.
The dmit ligand is known to form stable complexes with a wide range of transition metals, including nickel (Ni), copper (Cu), zinc (Zn), cadmium (Cd), and tin (Sn). nih.gov The coordination typically occurs through the two deprotonated sulfur atoms of the dithiolate moiety, making it a bidentate ligand. nih.gov The resulting metal-dmit complexes often exhibit square planar or tetrahedral geometries. For example, copper(II) complexes with similar thioamide-containing ligands have been reported to adopt a square planar structure, while zinc(II), cadmium(II), and nickel(II) complexes tend to form tetrahedral geometries. nih.gov
The synthesis of these metal complexes generally involves the reaction of a metal salt with the ligand in a suitable solvent, often with the aid of a base to facilitate the deprotonation of the thiol groups. The resulting complexes are often crystalline solids with distinct colors.
The table below provides examples of metal complexes formed with the related dmit ligand, which can be generated from this compound precursors.
| Metal Ion | Ligand | Typical Geometry |
| Ni(II) | dmit²⁻ | Square Planar |
| Cu(II) | dmit²⁻ | Square Planar |
| Zn(II) | dmit²⁻ | Tetrahedral |
| Au(III) | dmit²⁻ | Square Planar |
| Pt(II) | dmit²⁻ | Square Planar |
The resulting metal-dmit complexes are of significant interest in materials science due to their potential applications in molecular conductors, superconductors, and nonlinear optical materials. The ability of the dmit ligand to participate in redox processes and to form extended solid-state structures through intermolecular interactions is key to these properties.
Advanced Spectroscopic and Structural Characterization Techniques
Vibrational Spectroscopy for Molecular Structure Elucidation
Table 1: Expected Vibrational Modes for 4,5-Methylenedithio-1,3-dithiole-2-thione
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| C=S (Thione) | Stretching | 1050 - 1250 |
| C=C (Dithiole) | Stretching | 1500 - 1600 |
| -CH₂- | Symmetric/Asymmetric Stretching | 2850 - 2960 |
| -CH₂- | Bending (Scissoring) | 1450 - 1470 |
Note: This table is predictive and based on characteristic group frequencies. Specific experimental data for the title compound is not available in the cited sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the precise atomic connectivity of a molecule. For this compound, ¹H and ¹³C NMR would provide definitive structural information.
The ¹H NMR spectrum is expected to be simple, showing a single signal corresponding to the two equivalent protons of the methylene (B1212753) (-CH₂-) bridge. The chemical shift of this peak would be influenced by the adjacent sulfur atoms.
The ¹³C NMR spectrum would be more complex, with distinct signals anticipated for the thione carbon (C=S), the olefinic carbons (C=C), and the methylene carbon (-CH₂-). The chemical shift of the thione carbon is typically found significantly downfield. While commercial suppliers indicate the availability of NMR data for this compound, the specific spectra and chemical shifts are not published in the reviewed literature. thieme-connect.com
Table 2: Predicted NMR Chemical Shifts for this compound
| Nucleus | Environment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | -S-CH ₂-S- | 3.5 - 5.0 |
| ¹³C | C =S (Thione) | 200 - 220 |
| ¹³C | -S-C =C -S- | 110 - 130 |
Note: This table is predictive, based on data for analogous structures and general chemical shift theory. Specific experimental data for the title compound is not available in the cited sources.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (molecular formula C₄H₂S₅), the molecular ion peak [M]⁺• would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 210.39 Da. sigmaaldrich.comalfa-chemistry.com
The high sulfur content would produce a characteristic isotopic pattern for the molecular ion peak, with notable [M+2] and [M+4] peaks due to the natural abundance of the ³⁴S isotope. The fragmentation pattern upon electron ionization would likely involve the loss of sulfur atoms, the thione group (CS), or cleavage of the dithiole rings. Analysis of the fragments provides corroborating evidence for the molecule's structure.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides unambiguous proof of molecular structure, including precise bond lengths, bond angles, and the arrangement of molecules in the solid state. For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the fused ring system and the specific bond distances of the C=S, C=C, and C-S bonds.
Furthermore, this technique elucidates intermolecular interactions, which are crucial for understanding the properties of materials derived from this precursor. In sulfur-rich compounds, short intermolecular S···S contacts are common and play a significant role in dictating the solid-state packing and electronic properties of the resulting materials. While crystal structures for numerous derivatives have been published, the specific crystallographic data for this compound remains unavailable in the searched literature. researchgate.net
Electrochemical Characterization: Cyclic Voltammetry and Chronoamperometry
Electrochemical methods are vital for characterizing the redox properties of molecules like this compound, especially given its role as a precursor to electroactive TTF donors.
Cyclic voltammetry (CV) is the primary technique used to determine the redox potentials of a compound. For this molecule, one would typically investigate its oxidation potentials to understand the energy required to remove electrons, a key characteristic for electron donors. The resulting voltammogram would show the potential at which oxidation occurs. Studies on related TTF derivatives often reveal two reversible, one-electron oxidation steps. researchgate.net The specific redox potentials for this compound are not documented in the available literature.
By varying the scan rate in cyclic voltammetry experiments, the nature of the electron transfer process can be analyzed. A reversible process, common in many TTF systems, is characterized by a stable radical cation upon oxidation. The peak separation and the ratio of anodic to cathodic peak currents provide information on the electrochemical reversibility and the stability of the oxidized species. Chronoamperometry can be used to further study the kinetics of the electron transfer and related processes.
UV-Visible Spectroelectrochemistry for Oxidized Species
UV-Visible spectroelectrochemistry is a powerful analytical method that provides information on the electronic structure of molecules as they undergo electrochemical reactions. This technique combines UV-Vis spectroscopy, which measures the absorption of light by a sample, with electrochemistry, which controls the oxidation state of the species of interest by applying an electrical potential.
In a typical experiment, the compound is dissolved in a suitable solvent with a supporting electrolyte, and its electrochemical behavior is studied, for instance, by cyclic voltammetry. A UV-Vis spectrum is recorded simultaneously as the potential is swept. When the compound is oxidized, it forms species such as radical cations or dications. These oxidized species have different electronic configurations than the neutral molecule and, therefore, exhibit new and distinct absorption bands in the UV-Vis spectrum.
By analyzing the changes in the absorption spectra as a function of the applied potential, researchers can identify and characterize the transient oxidized species formed. This provides valuable insights into the electronic transitions of the radical cations, their stability, and the reversibility of the redox processes. For molecules like this compound, this analysis would be crucial for understanding its potential use in electronic materials where charge-carrying species play a key role.
Despite the relevance of this technique, specific studies detailing the UV-Vis absorption spectra of the cation radical or other oxidized forms of this compound are not found in the available literature.
Thermal Analysis (TG-DTA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to investigate the thermal stability and decomposition behavior of materials. abo.fi TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, while DTA measures the temperature difference between a sample and an inert reference material under identical heating conditions. abo.fi
When a compound is heated, it may undergo various physical and chemical changes, such as melting, crystallization, and decomposition. TGA detects changes that involve a loss of mass, such as the release of volatile products during decomposition. The resulting TGA curve plots mass percentage against temperature, revealing the temperature ranges where the material is stable and the specific temperatures at which decomposition stages occur.
DTA detects thermal events, whether they involve mass change or not. Endothermic events (heat absorption), like melting, and exothermic events (heat release), like crystallization or some decomposition processes, appear as peaks on the DTA curve. abo.fi
For this compound, a TG-DTA analysis would provide critical information on its thermal stability, including its decomposition onset temperature and the profile of its thermal degradation. This data is vital for assessing its suitability for applications that may involve high temperatures, such as in the fabrication of electronic devices. While vendor information indicates a melting point in the range of 158-162 °C, detailed TG-DTA studies providing data on its decomposition patterns are not documented in the available research. chemimpex.com For comparison, studies on related but different compounds, such as certain organomercury derivatives of 1,3-dithiole-2-thione-4,5-dithiolate (dmit), show thermal decomposition beginning below 160 °C. researchgate.net
Theoretical and Computational Investigations of 4,5 Methylenedithio 1,3 Dithiole 2 Thione
Quantum Chemical Methods for Electronic Structure
Quantum chemical methods are fundamental tools for elucidating the electronic properties of molecules like 4,5-Methylenedithio-1,3-dithiole-2-thione. These methods provide critical information about molecular orbitals, charge distribution, and reactivity.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of sulfur-containing heterocyclic systems due to its balance of accuracy and computational cost. Studies on analogous molecules like 1,3-dithiole-2-thione (B1293655) (DTT) and its derivatives employ DFT to explore their geometries, energies, and electronic characteristics. researchgate.networldscientific.com
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's electronic behavior. For the parent DTT molecule, the HOMO is a π-type orbital with significant contributions from the sulfur atoms and the C=C double bond, indicating these are the primary sites for electron donation. researchgate.net The LUMO is typically a π* anti-bonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.
In studies of related molecules, DFT calculations are also used to determine atomic charges, which reveal the charge distribution across the molecule. For instance, in the DTT molecule, the thione sulfur atom and the two ring sulfur atoms typically exhibit negative charges, while the carbon atoms of the C=S and C=C bonds carry positive charges, highlighting the polar nature of these bonds. researchgate.net
Ab Initio and Semi-empirical Approaches
Alongside DFT, ab initio methods like Restricted Hartree-Fock (RHF) are also utilized. RHF and DFT computations have been systematically applied to study the geometries and vibrational characteristics of molecules like 4,5-ethylenedithio-1,3-dithiole-2-thione (B1362622) (EDT-DTT) and its radical ions. researchgate.net These methods provide a foundational understanding of the molecular structure and properties derived directly from first principles without empirical parameterization.
Semi-empirical methods, such as PM3 (Parameterization Method 3), offer a faster, albeit less accurate, alternative for calculating molecular properties. These methods are particularly useful for larger systems or for obtaining initial geometries for higher-level calculations. For example, the PM3 method has been used to calculate the conformation of dithiol molecules adsorbed on surfaces. researchgate.netresearchgate.net For this compound, such methods could be employed to quickly assess conformational possibilities.
Molecular Geometry Optimization and Conformation Analysis
The precise three-dimensional structure of this compound is critical to its function, particularly in the solid state where intermolecular interactions dictate material properties. The experimental crystal structure of the compound has been resolved, providing definitive geometric data. crystallography.net
Computational geometry optimization using methods like DFT and RHF serves to find the lowest energy structure of a molecule in the gas phase. For the analogous EDT-DTT molecule, both DFT and RHF calculations show that the neutral molecule possesses a non-planar "boat" or "chair" conformation with C₂ symmetry. researchgate.net This non-planarity arises from the saturated ethylenic bridge. In contrast, the core 1,3-dithiole-2-thione ring system itself is largely planar. It is expected that this compound would also exhibit a non-planar conformation due to the methylene (B1212753) bridge.
Below is the experimental crystallographic data for this compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C₄H₂S₅ |
| Crystal System | Orthorhombic |
| Space Group | P n m a |
| a (Å) | 13.0147 |
| b (Å) | 9.1925 |
| c (Å) | 6.1510 |
| Cell Volume (ų) | 735.89 |
| Temperature (K) | 293 |
Table 1: Experimental Crystal Structure Data for this compound. crystallography.net
Electronic Band Structure Calculations for Conducting Materials
Molecules like this compound are building blocks for organic conductors, materials where charge is transported through stacks of molecules in the solid state. researchgate.netresearchgate.net Theoretical calculations are vital for predicting the conducting properties of materials derived from these molecules.
A key parameter derived from computational studies is the relaxation energy, which is the energy difference required for the neutral molecule to adopt the geometry of its radical cation. worldscientific.com A smaller relaxation energy implies that the molecular geometry does not need to change significantly during electron transfer, which facilitates charge transport along the molecular stacks. worldscientific.com Computational studies on 1,3-dithiole-2-thione (DTT) and 1,3-dithiole-2-one (DTO) have shown that the sulfur-containing thione derivatives (like DTT) have significantly lower relaxation energies than their oxygen-containing counterparts, suggesting they are better candidates for molecular conductors. researchgate.networldscientific.com This is attributed to the greater polarizability and diffuse nature of sulfur's orbitals.
These molecular-level calculations provide foundational insights that inform solid-state calculations, such as the determination of the electronic band structure, density of states, and band gap of the final crystalline material.
Simulation of Spectroscopic Properties
Computational methods are extensively used to simulate and interpret spectroscopic data, such as infrared (IR), Raman, and UV-Vis spectra. These simulations provide a direct link between the molecular structure and the observed spectral features.
For the related EDT-DTT molecule, DFT calculations have been used to compute the harmonic vibrational frequencies and their corresponding IR and Raman intensities. researchgate.net The calculated spectra are then compared with experimental data to provide definitive assignments for the vibrational modes. Key vibrational modes for this class of molecules include the C=S and C=C stretching modes. Calculations show that upon ionization to form a radical cation or anion, these frequencies shift significantly due to changes in bond order. For instance, in EDT-DTT, the C=S stretching frequency shows a drastic change upon ionization, which is consistent with charge separation along this bond. researchgate.net
Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic (UV-Vis) absorption spectra. Resonance Raman spectroscopy, when combined with DFT calculations, can elucidate the nature of electronic transitions and the subsequent photodynamics. acs.org For EDT-DTT, this combined approach revealed that upon electronic excitation, the molecule's geometry distorts primarily along the C=C stretching and twisting coordinates. acs.org
| Vibrational Mode | Calculated Frequency (cm⁻¹) in Neutral EDT-DTT | Key Observation upon Ionization |
|---|---|---|
| C=S Stretch | ~1050 | Drastic enhancement in Raman activity and reduced IR intensity. researchgate.net |
| C=C Stretch | ~1500-1550 | Frequency and bond length changes are consistent with charge transfer. researchgate.net |
| CH₂ Twist | ~1280 | Increased IR intensity and Raman activity upon anionic radicalization. researchgate.net |
Table 2: Selected Calculated Vibrational Frequencies for the Analogous 4,5-Ethylenedithio-1,3-dithiole-2-thione (EDT-DTT) Molecule and Effects of Ionization. researchgate.net
Reaction Mechanism Prediction and Energy Landscapes
Understanding the reaction mechanisms involving this compound is crucial for optimizing the synthesis of derived materials, such as TTF-type conductors. Computational chemistry can map out the potential energy surface for a reaction, identifying transition states, intermediates, and reaction energy barriers.
A fundamental reaction for these molecules is redox behavior, specifically the one-electron oxidation to form a radical cation, which is the first step in creating a conductive salt. Computational studies on DTT and EDT-DTT have modeled this process by calculating the structures and energies of the neutral molecule and its corresponding radical cation. researchgate.netresearchgate.net The analysis reveals that upon losing an electron, the C=C bond lengthens, and the C-S bonds within the ring shorten, indicating a redistribution of electron density and a change in the bonding pattern towards a more delocalized aromatic-like system. researchgate.net
These calculations of the initial and final states of a redox reaction provide the energetic landscape for the electron transfer process, which is a cornerstone for predicting the reactivity and subsequent solid-state properties of materials derived from this compound.
Applications in Functional Materials and Advanced Technologies
Organic Electronic Materials Development
The distinct properties of 4,5-Methylenedithio-1,3-dithiole-2-thione have positioned it as a key component in the advancement of organic electronic materials. chemimpex.comcymitquimica.com Its applications span from creating novel organic conductors to enhancing the efficiency of energy conversion devices.
Precursors for Organic Metals and Superconductors
A primary application of this compound is its role as a precursor in the synthesis of organic metals and superconductors. chemimpex.comcymitquimica.com This stems from its ability to be converted into tetrathiafulvalene (B1198394) (TTF) derivatives. TTF and its analogues are powerful electron donors that can form highly conductive radical cation salts. The resulting materials exhibit metallic conductivity and, in some cases, superconductivity at low temperatures.
The "dmit" ligand (1,3-dithiole-2-thione-4,5-dithiolate), derived from related compounds, has been instrumental in this field. scispace.com Metal complexes of dmit have been extensively studied and have led to the discovery of the first molecular superconductor, [TTF][Ni(dmit)2]2. researchgate.net The unique sulfur-rich structure of these molecules facilitates strong intermolecular interactions, which are crucial for charge transport and the formation of conductive bands.
Components in Organic Semiconductors and Conductive Polymers
The compound this compound and its derivatives are also explored as components in organic semiconductors and conductive polymers. chemimpex.com The sulfur-rich nature of the molecule enhances electrical conductivity and thermal stability in composite materials. chemimpex.com Researchers have incorporated this and similar dithiole structures into polymer backbones to create materials with improved charge carrier mobilities. These materials are promising for applications in flexible electronics, sensors, and antistatic coatings. The inherent polarizability and potential for strong intermolecular sulfur-sulfur interactions contribute to the enhanced electronic properties of these polymers. mdpi.com
Role in Organic Photovoltaic Cells and Energy Conversion
In the field of organic photovoltaics (OPVs), derivatives of this compound are investigated for their potential to improve the performance of solar cells. The compound's electron-rich nature makes it a suitable building block for donor materials in bulk-heterojunction solar cells. For instance, dithiafulvalene (DTF)-based oligomers, which can be synthesized from dithiole precursors, have been used as dopants in P3HT/PCBM solar cells, leading to improved charge-carrier mobilities and device stability. researchgate.net The ability to tune the electronic properties through chemical modification of the dithiole core allows for the optimization of light absorption and charge separation processes, which are critical for efficient energy conversion. mdpi.com
Exploration of Non-Linear Optical Properties
The exploration of non-linear optical (NLO) properties is another significant area of research for materials derived from this compound. nih.gov Organic materials with high NLO responses are sought after for applications in optical data storage, image processing, and optical switching. nih.gov The dmit ligand, in particular, has been a focus of these investigations. researchgate.net The introduction of donor and acceptor groups to the dmit framework can create a conjugated system with high delocalization and significant molecular-electronic polarization, leading to good second-order NLO properties. nih.gov Research has shown that charge transfer within these molecules plays a crucial role in their NLO response. nih.gov
Advanced Applications in Molecular Electronics and Devices
The unique electronic characteristics of this compound and its derivatives make them highly suitable for applications in molecular electronics and the development of novel electronic devices. chemimpex.commdpi.com
Charge Transfer Complexes and Radical Ion Salts
A significant area of application for this compound derivatives is in the formation of charge transfer (CT) complexes and radical ion salts. scispace.com These materials are formed by combining electron donor molecules, such as TTF derivatives synthesized from the parent thione, with electron acceptor molecules. The resulting salts can exhibit a range of fascinating electronic properties, including metallic conductivity and superconductivity.
The ability of the sulfur-rich core to facilitate strong intermolecular interactions is key to the formation of stacked molecular structures, which provide pathways for charge transport. The crystal packing and the degree of charge transfer in these complexes are critical factors that determine their electrical properties. The dmit ligand system has been particularly successful in producing a wide variety of conducting radical anion salts with different cations, leading to materials with diverse electronic and magnetic properties.
| Precursor/Derivative | Application Area | Key Findings |
| This compound | Organic Metals & Superconductors | Precursor to tetrathiafulvalene (TTF) derivatives, which form highly conductive radical cation salts. |
| dmit (1,3-dithiole-2-thione-4,5-dithiolate) complexes | Organic Superconductors | Led to the discovery of the first molecular superconductor, [TTF][Ni(dmit)2]2. researchgate.net |
| Dithiole-containing polymers | Organic Semiconductors | Enhanced electrical conductivity and thermal stability in composite materials. chemimpex.com |
| Dithiafulvalene (DTF)-based oligomers | Organic Photovoltaics | Improved charge-carrier mobilities and device stability when used as dopants. researchgate.net |
| dmit derivatives with donor-acceptor groups | Non-Linear Optics | Exhibit high delocalization and good second-order NLO properties. nih.gov |
| TTF derivatives | Charge Transfer Complexes | Form stacked structures with electron acceptors, leading to metallic conductivity. |
Design of Supramolecular Architectures with Tunable Properties
The compound this compound is a key precursor in the synthesis of tetrathiafulvalene (TTF) and its derivatives, which are fundamental building blocks in the field of supramolecular chemistry and materials science. tcichemicals.com The ability of TTF-based molecules to undergo reversible oxidation and to engage in strong non-covalent interactions makes them ideal candidates for the construction of complex, functional supramolecular architectures.
The design of these architectures often involves a "host-guest" concept, where a larger host molecule encapsulates a smaller guest molecule. nih.govchemrxiv.org The electronic properties of the TTF unit, derived from the dithiolethione core, allow for the creation of electron-rich cavities that can bind to electron-poor guest molecules. nih.gov This interaction can be tuned by external stimuli, such as a change in the redox state of the TTF moiety. Applying an electrical potential or a chemical redox agent can alter the charge of the host cavity, thereby modulating the binding affinity for the guest and allowing for its controlled release. nih.gov This principle has been demonstrated in the formation of redox-active metalla-rings and cages that can bind and release guests like fullerenes. nih.gov
Furthermore, the versatility of the dithiolethione core allows for its incorporation into larger, more complex structures such as metal-organic frameworks (MOFs). For instance, a dysprosium(III) 2D MOF has been synthesized using a TTF-tetracarboxylate linker, demonstrating how these precursors can be used to create highly ordered, porous materials with unique magnetic and conductive properties. rsc.org The ability to tune the properties of these supramolecular structures by modifying the dithiolethione-derived building blocks opens up possibilities for applications in areas such as molecular electronics, sensing, and controlled-release systems. ru.nltum.de
Potential for Chemoelectrical Sensing Applications
The sulfur-rich nature of this compound and its derivatives makes them promising candidates for the development of chemoelectrical sensors. These sensors operate on the principle that the interaction of the sensor molecule with an analyte produces a measurable electrical or optical signal. The dithiolene ligand, 1,3-dithiole-2-thione-4,5-dithiolate (dmit), which can be synthesized from the parent thione, has been a focus of research in this area. wikipedia.org
Complexes of dmit with transition metals, such as platinum, have been shown to function as colorimetric chemosensors for various metal ions. mdpi.comsemanticscholar.org For example, a platinum-dmit complex has been developed that can selectively detect mercury (Hg²⁺), copper (Cu²⁺), and silver (Ag⁺) ions in solution. The interaction of the sensor with these metal ions leads to a distinct color change, allowing for their visual detection. mdpi.comsemanticscholar.org The selectivity of these sensors can be tuned by modifying the ancillary ligands attached to the platinum center.
Furthermore, acyclic derivatives of dmit have been incorporated into ion-selective electrodes for the potentiometric sensing of silver ions. researchgate.net These electrodes exhibit a Nernstian response to silver ions over a wide concentration range, demonstrating their potential for use in applications such as monitoring photographic emulsions. researchgate.net While much of the research has focused on dmit derivatives, the foundational role of the dithiolethione core in providing the necessary sulfur atoms for metal ion coordination is crucial. The unique properties of these compounds make them suitable for enhancing the detection of various analytes in fields like environmental monitoring. chemimpex.com
Applications in Medicinal Chemistry as Synthetic Precursors
The 1,2-dithiole-3-thione scaffold, of which this compound is a member, is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in a variety of biologically active compounds. nih.gov This class of compounds has been extensively investigated for its chemopreventive and anticancer properties. nih.govnih.govresearchgate.net
One area of application is in the development of kinase inhibitors. A study on the synthesis of 4,5-dihydro-1H- nih.govnih.govdithiolo[3,4-c]quinoline-1-thione derivatives, which can be prepared from precursors like this compound, has identified several compounds with significant inhibitory activity against protein kinases such as JAK3 and NPM1-ALK. nih.gov These kinases are implicated in various cancers, making these dithiolethione derivatives promising leads for the development of new anticancer drugs. nih.gov
In addition to anticancer research, derivatives of the related benzo[d] nih.govmdpi.comdithiol core have been found to exhibit antiviral activity. A series of amides based on this structure were synthesized and tested against the H1N1 influenza virus, with some compounds showing potent, dose-dependent inhibition of the virus's fusogenic activity. nih.gov The development of new antiviral agents is a critical area of medicinal chemistry, and the dithiolethione scaffold provides a versatile starting point for the synthesis of novel drug candidates. researchgate.net The broader class of 1,3,4-thiadiazoles, which share structural similarities, has also been a rich source of compounds with anticancer and antiviral properties. mdpi.comnih.govmdpi.comnih.govmdpi.com
Corrosion Inhibition Studies
Heterocyclic compounds containing sulfur, nitrogen, and oxygen atoms are well-known for their ability to inhibit the corrosion of metals, particularly steel, in acidic environments. imist.ma These molecules function by adsorbing onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The effectiveness of these inhibitors is attributed to the presence of heteroatoms with lone pairs of electrons, which can coordinate with the vacant d-orbitals of the metal.
While direct studies on this compound as a corrosion inhibitor are limited, research on analogous sulfur-containing heterocyclic compounds provides strong evidence for its potential in this application. For instance, derivatives of 4-methylthiazol-2(3H)-thione have been shown to be highly effective corrosion inhibitors for C38 steel in hydrochloric acid, with inhibition efficiencies reaching up to 98.33%. fao.org Similarly, a novel triazole-based thione derivative demonstrated a high inhibition efficiency of 96.1% for mild steel in acidic media. researchgate.net
The proposed mechanism of inhibition involves the adsorption of the inhibitor molecules onto the steel surface, which can be described by the Langmuir adsorption isotherm. researchgate.netnih.govnih.gov This adsorption can be a combination of physical and chemical interactions. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have confirmed that these types of compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. imist.manih.govnih.gov A study on a 1,2-dithiole-3-thione derivative for the corrosion inhibition of copper in sulfuric acid also showed high efficiency, further highlighting the potential of this class of compounds for protecting various metals. researchgate.net
Table 1: Corrosion Inhibition Efficiency of Thione and Related Heterocyclic Compounds on Steel
| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 4-methylthiazol-2(3H)-thione derivative (TO1) | C38 Steel | 1M HCl | 98.33 | fao.org |
| 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) | Mild Steel | Acidic Media | 96.1 | researchgate.net |
| Di-imine Schiff base | X65 Steel | 1M HCl | >90 | nih.gov |
| Chromen-6-one derivative (BCC-Ph) | Mild Steel | 1M HCl | 94.94 | imist.ma |
| Pyrazole derivative | C-Steel | 1M HCl | 93 | nih.gov |
Role in Flotation Reagents and Mineral Processing
Froth flotation is a widely used process for the separation and concentration of valuable minerals from ores. The process relies on the use of chemical reagents, known as collectors, which selectively bind to the surface of the target minerals, making them hydrophobic and allowing them to attach to air bubbles and float to the surface. Thiol-containing compounds, such as xanthates and dithiophosphates, are commonly used as collectors in the flotation of sulfide (B99878) minerals, including those of copper, lead, zinc, and precious metals. uct.ac.zaresearchgate.netmdpi.com
These collectors function by adsorbing onto the mineral surface, creating a hydrophobic layer that facilitates the attachment of the mineral particles to air bubbles. The selectivity of the flotation process is highly dependent on the chemical structure of the collector and its interaction with different minerals. For example, dithiophosphates are known to be effective collectors for copper, lead, and silver sulfide ores and can exhibit good selectivity against pyrite (B73398) in certain conditions. researchgate.net
Despite the widespread use of sulfur-containing compounds in mineral flotation, a thorough review of the available scientific literature does not provide evidence for the application of this compound as a flotation reagent. While other classes of sulfur compounds, such as dithiocarbamates, are also used as collectors, the specific use of dithiolethiones in this industrial process is not documented in the searched sources. google.comgoogle.com Therefore, while the sulfur-rich nature of this compound might suggest potential as a flotation reagent, there is currently no research to support this application.
Future Research Directions and Emerging Trends
Rational Design of Novel Derivatives with Enhanced Functionality
The core structure of 4,5-Methylenedithio-1,3-dithiole-2-thione serves as a versatile scaffold for the rational design of new derivatives with precisely tuned properties. By chemically modifying this central unit, researchers can enhance its intrinsic characteristics or introduce entirely new functionalities. This approach moves beyond accidental discovery towards a targeted creation of molecules for specific applications.
Current research efforts are focused on several key areas of functionalization:
Modulation of Electronic Properties: The introduction of various substituent groups onto the dithiolethione framework allows for the fine-tuning of its electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is critical for its application in organic electronics. researchgate.net
Enhanced Solubility and Processability: A significant challenge in creating new bioactive molecules is optimizing their pharmacokinetic properties. mdpi.com By coupling 1,3-dithiole-2-thiones with biocompatible moieties like amino acids or carbohydrates, solubility and bioavailability can be improved, potentially leading to new therapeutic agents. mdpi.combenthamdirect.com
Introduction of Specific Recognition Sites: Functional groups can be added to the molecule to enable specific interactions with other molecules or surfaces. This is exemplified by the synthesis of P-functionalized 1,3-dithiole-2-thiones, which can act as ligands for metal centers or as building blocks for more complex supramolecular assemblies. rsc.org
This targeted design strategy is essential for developing the next generation of materials where performance is dictated by molecular-level engineering.
Exploration of New Application Domains in Niche Technologies
While this compound is a known precursor for tetrathiafulvalene (B1198394) (TTF) and related molecular conductors, its potential extends into various niche technologies. tcichemicals.com Its unique dithiol structure imparts stability and reactivity that are being explored for advanced applications. chemimpex.com
Emerging application domains include:
Organic Electronics and Photovoltaics: The compound and its derivatives are utilized in creating conductive polymers and organic semiconductors. chemimpex.com Their electronic properties are beneficial for developing flexible electronic devices and enhancing light absorption and energy conversion in organic solar cells. chemimpex.com
Electrochemical Sensors: The unique electrochemical properties of the dithiol framework make it a candidate for use in electrochemical sensors, potentially improving the detection of various analytes for environmental monitoring or food safety. chemimpex.com
Energy Storage: The stability and electrical conductivity of materials derived from this compound make them attractive for industries focused on electronics and energy storage solutions. chemimpex.com
Pharmaceutical Research: The molecule is being investigated for its potential therapeutic effects. chemimpex.com By coupling it with amino acids, researchers are designing novel compounds with potential biological activities, such as antispasmodic agents. mdpi.com
The versatility of this compound ensures its continued investigation for innovative technological solutions.
Advanced Computational Modeling for Predictive Material Science
The use of advanced computational tools is becoming indispensable in modern materials science. For sulfur-containing heterocycles like this compound, computational modeling provides deep insights into their behavior and can predict the properties of yet-to-be-synthesized derivatives.
Density Functional Theory (DFT) is a particularly powerful method used in this area. nih.gov DFT allows researchers to:
Predict Molecular Structures and Properties: Calculations can determine the optimal geometric structure and electronic properties of molecules, which is crucial for understanding their stability and reactivity. mdpi.comresearchgate.net This has been applied to study various sulfur-containing materials. rsc.org
Simulate Spectroscopic Data: Computational models can predict spectroscopic signatures (e.g., NMR), which aids in the characterization of newly synthesized compounds. mdpi.com
Understand Reaction Mechanisms: The mechanism of complex chemical reactions, such as the dimerization of 1,3-dithiole-2-thiones, can be elucidated through computational analysis. rsc.org
Screen for Potential Applications: By calculating properties like electronic band gaps and charge transport characteristics, scientists can screen potential candidates for electronic applications before undertaking laborious and expensive experimental synthesis. researchgate.net For example, DFT has been used to design and evaluate new donor chromophores for organic solar cells. researchgate.net
These predictive capabilities accelerate the discovery and development of new materials by allowing for a more focused and efficient experimental workflow. researchgate.net
Sustainable Synthesis and Green Chemistry Approaches
In line with the global push for environmental responsibility, the development of sustainable and green synthetic methods for producing this compound and its derivatives is a key research trend. researchgate.netsruc.ac.uk Green chemistry aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. mdpi.commdpi.com
Key green chemistry strategies being explored include:
Use of Benign Reagents: Utilizing elemental sulfur as a sulfurating agent is an attractive option due to its low toxicity and abundance, offering a greener alternative to more hazardous traditional reagents. researchgate.net
Alternative Energy Sources: Microwave-assisted synthesis is a promising technique that can dramatically reduce reaction times from hours to minutes, thereby saving energy. mdpi.com
Solvent-Free and Efficient Conditions: Developing multicomponent reactions that proceed under catalyst-free or solvent-free conditions, such as mechanochemical grinding, simplifies procedures, reduces waste, and often leads to high yields. organic-chemistry.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, a principle known as atom economy, is a fundamental goal. mdpi.com Cycloaddition reactions are often highly atom-economical. researchgate.net
Adopting these green chemistry principles is crucial for the environmentally responsible production of advanced materials. sruc.ac.uk
Synergistic Integration with Other Material Classes
The functional properties of this compound-based materials can be significantly enhanced by integrating them with other classes of materials, such as polymers and nanoparticles. This synergistic approach leads to the creation of hybrid or composite materials with properties that surpass those of the individual components.
Examples of this synergistic integration include:
Conductive Polymer Composites: Incorporating dithiolethione derivatives into polymer matrices can enhance the electrical conductivity and thermal stability of the resulting composite materials. chemimpex.com This is particularly relevant for applications in flexible electronics and antistatic coatings.
Hybrid Nanomaterials for Biomedical Applications: Nanoparticles offer a large surface area and unique physical properties. mdpi.com The combination of dithiolethione-based molecules with nanoparticles can create sophisticated drug delivery systems. For instance, polymers containing disulfide bonds can be used to create nanoparticles that release a drug cargo in response to specific biological triggers. rsc.org The synergistic effects between nanoparticles and polymers can lead to more effective delivery systems. nih.govresearchgate.netmdpi.com
Functionalized Fibers: By incorporating nanoparticles into polymer-based fibers, materials with enhanced functionalities such as antimicrobial activity or UV protection can be produced for biomedical applications like wound dressings. mdpi.com
This integration strategy opens up new avenues for creating multifunctional materials with tailored performance characteristics for a wide range of advanced applications.
Q & A
Basic: What are the recommended safety protocols for handling 4,5-Methylenedithio-1,3-dithiole-2-thione in laboratory settings?
Methodological Answer:
- Protective Equipment: Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Conduct reactions in fume hoods or gloveboxes when synthesizing derivatives with volatile byproducts (e.g., sulfur-containing gases) .
- Waste Management: Segregate sulfur-rich waste from organic solvents. Collaborate with certified waste disposal services to comply with environmental regulations, as improper disposal risks sulfur contamination .
- Emergency Protocols: Neutralize accidental spills with activated charcoal or specialized absorbents (e.g., Hazmat Sorb®) and avoid aqueous cleanup due to potential sulfide gas release .
Basic: How can researchers validate the purity of synthesized this compound?
Methodological Answer:
- Spectroscopic Techniques: Compare -NMR and -NMR spectra with literature data (e.g., C–S coupling patterns at δ 120–140 ppm). Discrepancies in peak splitting may indicate residual solvents or incomplete cyclization .
- Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Retention time deviations >5% suggest structural analogs (e.g., 4,5-ethylenedithio derivatives) .
- Elemental Analysis: Target sulfur content within ±0.3% of theoretical values (e.g., 45.2% S for CHS) to confirm stoichiometric integrity .
Advanced: What computational strategies optimize reaction pathways for synthesizing this compound derivatives?
Methodological Answer:
- Quantum Chemical Calculations: Apply density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to model π-donor interactions and predict regioselectivity in cycloadditions (e.g., ethylene vs. propylene derivatives) .
- Reaction Path Search Algorithms: Use GRRM (Global Reaction Route Mapping) to identify low-energy pathways for thione formation. Prioritize intermediates with <50 kJ/mol activation barriers to minimize side reactions .
- Machine Learning Integration: Train models on existing datasets (e.g., bond angles, sulfur hybridization) to predict optimal solvent systems (e.g., DMF/CS mixtures) for yield improvement .
Advanced: How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Methodological Answer:
- Structural Refinement: Cross-reference X-ray diffraction data (e.g., C–S bond lengths of 1.70–1.75 Å) with van der Waals radii adjustments. Anomalies in S–S–I contacts (e.g., <3.5 Å) may indicate disordered crystal packing .
- Comparative Analysis: Use Acta Crystallographica Section E benchmarks (e.g., torsion angles in dithiolo[4,5-b]dioxine derivatives) to validate unit cell parameters. Discrepancies >5% suggest polymorphic variations or measurement artifacts .
- Dynamic Crystallography: Apply temperature-dependent XRD (100–300 K) to assess thermal motion effects on sulfur-sulfur distances, resolving static vs. dynamic disorder .
Advanced: What factorial design approaches improve yield in multi-step syntheses of this compound analogs?
Methodological Answer:
- Two-Level Factorial Design: Test variables like temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Use ANOVA to identify interactions (e.g., high temperature + THF reduces dithiole ring stability) .
- Response Surface Methodology (RSM): Optimize cyclization efficiency by modeling reactant molar ratios (e.g., 1.2:1 to 2:1 dithiole:thione) against reaction time (2–8 hrs). Target Pareto-optimal conditions (e.g., 100°C, 6 hrs, 1.5:1 ratio) .
- Robustness Testing: Introduce ±10% variations in reagent purity (e.g., CS grade) to quantify sensitivity. Yield deviations >15% necessitate stricter quality controls .
Basic: What spectroscopic techniques are critical for characterizing sulfur-rich electronic properties in this compound?
Methodological Answer:
- Raman Spectroscopy: Identify S–S stretching modes (450–500 cm) and C=S vibrations (1050–1100 cm) to assess conjugation in the dithiole ring .
- UV-Vis Spectroscopy: Monitor π→π* transitions (λ 350–400 nm) in dichloromethane. Band shifts >10 nm indicate charge-transfer interactions with electron-deficient dopants .
- EPR Spectroscopy: Detect radical species in oxidized derivatives (e.g., g-factor ~2.005 for sulfur-centered radicals) to evaluate conductivity potential .
Advanced: How do intermolecular interactions influence the solid-state conductivity of this compound-based materials?
Methodological Answer:
- Hirshfeld Surface Analysis: Quantify S···S (25–30%) and S···π (15–20%) contacts in crystal packing. High contact ratios (>30%) correlate with enhanced charge mobility .
- Band Structure Calculations: Use WIEN2k software to model intermolecular hopping integrals (t ~ 0.15–0.25 eV). Adjust substituents (e.g., methyl vs. ethyl groups) to minimize bandgap (<1.5 eV) .
- Pressure-Dependent Studies: Apply hydrostatic pressure (0–10 GPa) to probe conductivity increases via reduced interlayer distances. Use diamond anvil cells with in situ impedance spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
